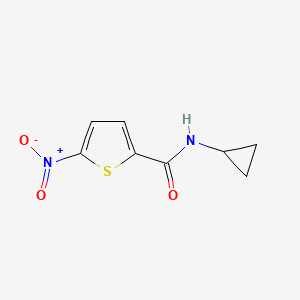

N-cyclopropyl-5-nitrothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C8H8N2O3S |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

N-cyclopropyl-5-nitrothiophene-2-carboxamide |

InChI |

InChI=1S/C8H8N2O3S/c11-8(9-5-1-2-5)6-3-4-7(14-6)10(12)13/h3-5H,1-2H2,(H,9,11) |

InChI Key |

VHTMZSKNDOSLRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Activation

The primary starting material is 5-nitrothiophene-2-carboxylic acid or its activated derivatives such as acid chlorides or esters. Activation methods reported in the literature include:

- Conversion to acid chloride using reagents like oxalyl chloride or thionyl chloride.

- Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and diisopropylethylamine (base) to facilitate amide bond formation directly from the acid.

For example, a typical procedure involves dissolving 5-nitrothiophene-2-carboxylic acid in anhydrous solvent (e.g., dichloromethane), adding HATU and diisopropylethylamine, followed by the addition of cyclopropylamine at controlled temperature to form the amide bond.

Amide Bond Formation

The amide bond is formed by nucleophilic attack of cyclopropylamine on the activated carboxylic acid derivative. Conditions reported include:

- Stirring the reaction mixture at 0 °C to ambient temperature for several hours (e.g., 12 hours).

- Use of inert atmosphere (nitrogen or argon) to prevent side reactions.

- Work-up by extraction with organic solvents such as ethyl acetate and washing with brine.

- Drying over sodium sulfate and solvent removal under reduced pressure.

This method yields the this compound as a solid product, often purified by recrystallization or chromatography.

Alternative Synthetic Routes

Some studies describe the synthesis of related thiophene carboxamides via:

- Reduction of 5-nitrothiophene-2-carboxaldehyde derivatives to amines, followed by coupling with isocyanates or acid chlorides.

- Suzuki coupling to introduce substituted aryl groups at the 5-position before amide formation.

- Use of Raney nickel catalysis for reduction steps prior to amide coupling.

These alternative routes may be adapted for N-cyclopropyl derivatives depending on the desired substitution pattern and functional group tolerance.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of acid | HATU, diisopropylethylamine, DCM, 0 °C | Efficient activation, mild conditions |

| Amide coupling | Cyclopropylamine, ambient temperature | Typically 12 h reaction time |

| Work-up | Extraction with EtOAc, brine wash, drying | Standard organic work-up |

| Purification | Recrystallization or column chromatography | Yields typically good to excellent |

Optimization parameters include solvent choice, temperature control, and stoichiometry of reagents to maximize yield and purity.

Research Outcomes and Yields

- The synthesis of this compound generally proceeds in good to excellent yields (typically above 70%).

- Purity is confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

- The compound serves as a key intermediate or final product in studies targeting antimicrobial and antiprotozoal activities.

- Modifications on the thiophene ring or amide substituent have been explored to enhance biological activity, with synthetic methods adaptable accordingly.

Summary Table of Preparation Methods

Chemical Reactions Analysis

N-cyclopropyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include reduced or substituted derivatives of the original compound .

Scientific Research Applications

N-cyclopropyl-5-nitrothiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural Analogues in the Nitrothiophene Carboxamide Series

The closest structural analogs to N-cyclopropyl-5-nitrothiophene-2-carboxamide are compounds 7 and 8 from the nitrothiophene carboxamide antibacterial series . Below is a comparative analysis:

Key Observations:

Thiophene Substituent Effects: The nitro group in Compound 7 and the target compound may enhance antibacterial activity by increasing electrophilicity, whereas the -CF₃ group in Compound 8 could alter lipophilicity and target binding .

Amide Substituent Effects :

- The cyclopropyl group in the target compound is smaller and less sterically hindered than the 5-methyl-4-phenylthiazol-2-yl group in Compounds 7 and 7. This may improve metabolic stability or membrane permeability.

- Thiazole-containing substituents (as in Compounds 7 and 8) are often associated with enhanced π-π stacking or hydrogen-bonding interactions in biological targets.

Physical Properties :

- Compound 7’s red coloration vs. Compound 8’s pale yellow form suggests differences in conjugation or crystallinity, which may correlate with stability or solubility.

Contrast with Isoxazole-Based Analogues

The compound N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide (CAS 1396707-13-3) provides a structural contrast:

- Core Heterocycle : Isoxazole (vs. thiophene in the target compound).

- Functional Groups : Lacks a nitro group but includes phenyl and thiophen-2-yl ethyl substituents.

- Potential Implications: Isoxazoles are often associated with anti-inflammatory or kinase inhibitory activity, highlighting how core heterocycle changes shift pharmacological profiles.

Biological Activity

N-cyclopropyl-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.

Chemical Structure and Properties

This compound belongs to the class of nitrothiophene carboxamides, characterized by the presence of a nitro group and a thiophene ring. The cyclopropyl moiety contributes to its unique pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. These compounds exhibit potent activity against various Gram-negative and Gram-positive bacteria.

The antibacterial mechanism is primarily attributed to the activation of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and proteins .

Case Study: Efficacy Against Bacterial Strains

In a study evaluating the efficacy of this compound against common pathogens, the following results were observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 10 |

| Staphylococcus aureus | 12 |

The compound demonstrated significant bactericidal activity with low MIC values, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. This activity is crucial in conditions where inflammation plays a significant role, such as arthritis and other chronic inflammatory diseases.

In Vitro Studies

In RAW 264.7 macrophages, this compound was tested for its ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. The IC50 value was found to be 18 µM, indicating moderate anti-inflammatory activity compared to standard anti-inflammatory drugs like curcumin (IC50 = 14 µM) .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Research Findings

In a recent study on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF-7 (breast cancer) | 25 | DNA damage and cell cycle arrest |

| A549 (lung cancer) | 22 | Reactive oxygen species generation |

These findings indicate that this compound may serve as a lead compound in developing new antitumor therapies .

Q & A

What are the optimal synthetic routes for N-cyclopropyl-5-nitrothiophene-2-carboxamide, and how can reaction yields be maximized?

Basic Research Question

The compound is synthesized via carbodiimide-mediated coupling (e.g., HATU or EDCI) between 5-nitrothiophene-2-carboxylic acid and cyclopropylamine. Key steps include:

- Activation : Pre-activation of the carboxylic acid with HATU and a base (e.g., diisopropylethylamine) in DMF at 0°C for 30 minutes .

- Coupling : Addition of cyclopropylamine, followed by stirring at 25°C for 12 hours.

- Purification : Crude product isolation via ethyl acetate extraction, drying (Na₂SO₄), and column chromatography (neutral alumina, 5–10% ethyl acetate/petroleum ether) .

To maximize yields (>70%): - Use excess amine (1.2–1.5 eq) to drive the reaction.

- Optimize solvent choice (DMF enhances solubility of nitrothiophene derivatives).

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

How should researchers resolve discrepancies in NMR data for nitrothiophene carboxamides?

Advanced Research Question

Conflicting NMR assignments often arise from tautomerism or solvent effects. For this compound:

- Proton Assignment : The thiophene ring protons (δ 7.8–8.2 ppm) may split into doublets due to nitro group deshielding. Cyclopropyl protons appear as a multiplet (δ 0.8–1.2 ppm) .

- Troubleshooting :

What methodologies are recommended for analyzing the antibacterial mechanism of action of nitrothiophene carboxamides?

Advanced Research Question

Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity. To study their mechanism:

- Target Identification :

- Functional Assays :

How can structure-activity relationships (SAR) be systematically explored for nitrothiophene carboxamides?

Advanced Research Question

SAR studies should focus on:

- Nitro Group Positioning : Replace the 5-nitro group with electron-withdrawing groups (e.g., CF₃, CN) to assess impact on potency .

- Amide Modifications : Substitute cyclopropyl with aryl/heteroaryl amines (e.g., 4-phenylthiazol-2-amine) to evaluate steric and electronic effects .

- Thiophene Ring Functionalization : Introduce halogens (Cl, F) at the 3-position to enhance membrane permeability .

Methodology : - Synthesize analogs via Suzuki-Miyaura cross-coupling (e.g., 5-aryl derivatives) using Pd(PPh₃)₄ and K₂CO₃ in THF/water .

- Test analogs in MIC assays against Gram-negative pathogens (e.g., Acinetobacter baumannii) to correlate substituents with activity .

What are the best practices for characterizing novel nitrothiophene carboxamide derivatives?

Basic Research Question

Follow a multi-technique approach:

- Spectroscopy :

- Chromatography :

- Crystallography : For novel compounds, obtain single-crystal X-ray structures to confirm regiochemistry (e.g., amide vs. ester orientation) .

How can researchers mitigate solubility issues during biological testing of nitrothiophene carboxamides?

Advanced Research Question

Nitrothiophene carboxamides often exhibit poor aqueous solubility. Solutions include:

- Prodrug Design : Synthesize ester or phosphate derivatives (e.g., convert amide to methyl ester) for improved solubility .

- Formulation : Use DMSO/PEG 400 (1:4) as a co-solvent in in vitro assays to maintain compound stability .

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .

What computational tools are effective for predicting the reactivity of nitrothiophene carboxamides?

Advanced Research Question

Leverage in silico methods to guide synthesis:

- DFT Calculations : Use Gaussian 09 (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for nucleophilic attack sites .

- Molecular Docking : Dock compounds into A. baumannii AcrB efflux pump (PDB: 4DX7) to predict binding affinity and resistance mechanisms .

- ADMET Prediction : Employ SwissADME to estimate logP (target <3), solubility (LogS >−4), and CYP450 inhibition .

How should stability studies be designed for nitrothiophene carboxamides under varying pH conditions?

Basic Research Question

Assess hydrolytic stability via:

- pH-Varied Incubation : Prepare solutions in buffers (pH 1–10) and incubate at 37°C for 24 hours .

- Analysis : Monitor degradation by HPLC. Nitro groups stabilize under acidic conditions (pH 1–3), while amide bonds hydrolyze at pH >8 .

- Kinetics : Calculate half-life (t₁/₂) using first-order decay models. For N-cyclopropyl derivatives, t₁/₂ >48 hours at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.